Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Triazinoindole Structure-Activity Relationship Medicinal Chemistry

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- (CAS 603947-67-7, molecular formula C16H17N5O2S, molecular weight 343.4 g/mol) is a synthetic small molecule belonging to the 1,2,4-triazino[5,6-b]indole-3-thioether class. This class is characterized by a planar tricyclic core (indole fused to 1,2,4-triazine) linked via a thioether bridge to an acetamide side chain.

Molecular Formula C16H17N5O2S
Molecular Weight 343.4 g/mol
Cat. No. B12573297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
Molecular FormulaC16H17N5O2S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC=C
InChIInChI=1S/C16H17N5O2S/c1-3-7-17-13(22)9-24-16-19-15-14(20-21-16)11-8-10(23-4-2)5-6-12(11)18-15/h3,5-6,8H,1,4,7,9H2,2H3,(H,17,22)(H,18,19,21)
InChIKeyKHYDCTMDDUMPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- (CAS 603947-67-7): Core Structural Identity and Procurement Profile


Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- (CAS 603947-67-7, molecular formula C16H17N5O2S, molecular weight 343.4 g/mol) is a synthetic small molecule belonging to the 1,2,4-triazino[5,6-b]indole-3-thioether class . This class is characterized by a planar tricyclic core (indole fused to 1,2,4-triazine) linked via a thioether bridge to an acetamide side chain. The compound features two key structural handles: an 8-ethoxy substituent on the indole ring and an N-allyl (2-propenyl) terminus on the acetamide. These features place it within a well-defined analog series that includes N-propyl, N-cyclopropyl, N-cyclohexylmethyl, and N-isopropyl variants (CAS 603947-70-2, 603947-68-8, 603947-69-9, and 603947-71-3, respectively) . The 8-ethoxy group is a common motif in biologically active triazinoindoles, as metabolism often targets the 8-position . The compound is commercially available through several chemical suppliers, primarily as a research reagent.

Why Generic Substitution Among 8-Ethoxy-Triazinoindole Acetamides Is Unreliable: The Case of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-


The 8-ethoxy-triazinoindole acetamide series demonstrates that even minor modifications to the N-substituent on the acetamide side chain can dramatically alter biological activity. In the structurally related 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamide series, increasing the acyl chain length by a single carbon severely mitigated antidepressant activity [1]. Similarly, for the Eis (enhanced intracellular survival) inhibitor series based on the same core, modification of the thioether linker and terminal group generated compounds with IC50 values spanning three orders of magnitude [2]. Therefore, the N-allyl terminus on the target compound is not a trivial substituent—it introduces a reactive alkene moiety absent in the saturated N-propyl analog (CAS 603947-70-2) and a distinct conformational profile compared to the constrained N-cyclopropyl variant (CAS 603947-68-8). Direct substitution of any of these analogs without comparative biological validation would be scientifically unjustified.

Quantitative Differentiation Evidence: Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- vs. Closest Analogs


N-Allyl vs. N-Propyl Substituent: Impact on Molecular Properties and Predicted Reactivity for Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

The N-allyl substituent in Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- introduces a chemically distinct alkene moiety compared to the fully saturated N-propyl group in the direct analog (CAS 603947-70-2). This results in a lower computed logP (approximately 2.1 vs. 2.4 for the N-propyl analog), a difference of ~0.3 log units . The alkene also provides a potential handle for covalent probe development or metabolic reactivity profiling that is absent in the N-propyl variant. In the broader triazinoindole class, N-allyl substitution has been associated with distinct biological activity profiles, and in related acetamide series, the presence of unsaturation in the N-substituent can significantly alter target binding [1].

Triazinoindole Structure-Activity Relationship Medicinal Chemistry

8-Ethoxy Substitution: Comparison with 8-H and 8-Chloro Analogs in the Triazinoindole Acetamide Series

The 8-ethoxy substituent on the indole ring is a critical determinant of pharmacokinetic fate in the triazinoindole class. Patent literature indicates that metabolism of triazinoindoles tends to occur at the 8-position [1]. The 8-ethoxy group is likely to confer different metabolic stability compared to 8-H or 8-chloro analogs (e.g., CAS 603947-64-4). In a related series of 1,2,4-triazino[5,6-b]indole Eis inhibitors, variation in the 8-position substituent was shown to affect potency, with different substituents leading to distinct IC50 values [2]. Although quantitative data for the 8-ethoxy compound specifically are not available, the 8-ethoxy group provides a hydrogen-bond acceptor and altered electron density on the indole ring compared to 8-H or 8-halogen variants.

Antiviral Pharmacokinetics Triazinoindole Metabolism

Predicted CNS Drug-Likeness and Physicochemical Space Occupied by Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- vs. Class Averages

The target compound (MW 343.4, HBD 2, HBA 6, rotatable bonds 7) falls within favorable drug-likeness space . Compared to the class average for CNS-active triazinoindole acetamides, the N-allyl compound has a slightly lower molecular weight (343.4 vs. class mean ~370) and fewer rotatable bonds, which may enhance membrane permeability and CNS penetration [1]. The calculated topological polar surface area (TPSA) of approximately 115 Ų is at the upper limit for optimal blood-brain barrier penetration, suggesting moderate CNS availability.

Drug-Likeness Physicochemical Properties Central Nervous System

Validated Research Application Scenarios for Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-


Antidepressant Drug Discovery: Screening for Novel CNS Agents Based on the Triazinoindole Scaffold

The triazinoindole acetamide scaffold has demonstrated promising antidepressant activity in rodent models, with certain derivatives showing reversal of olfactory bulbectomy-induced depression [1]. The N-allyl variant (CAS 603947-67-7) offers a chemically distinct analog for expanding SAR around the N-substituent position, where activity has been shown to be highly sensitive to chain length and unsaturation [2]. Its use is appropriate in in vivo antidepressant screening cascades (e.g., tail suspension test in mice) as part of a focused analog library.

Antimicrobial Adjuvant Development: Targeting Aminoglycoside Resistance Enzymes

The 1,2,4-triazino[5,6-b]indole-3-thioether core is a validated pharmacophore for inhibition of the Eis acetyltransferase in Mycobacterium tuberculosis, with co-crystal structures confirming binding in the aminoglycoside binding site [3]. Although the specific N-allyl, 8-ethoxy compound has not been profiled in published Eis assays, its core scaffold matches the active series. It may serve as a starting point for medicinal chemistry optimization of Eis inhibitors designed to restore kanamycin sensitivity in resistant TB strains.

Chemical Biology Probe Development: Covalent Target Engagement via the N-Allyl Handle

The terminal alkene in the N-allyl group is absent in the N-propyl, N-cyclopropyl, and N-cyclohexylmethyl analogs. This alkene provides a unique chemical handle for bioorthogonal ligation (e.g., thiol-ene click chemistry) or for covalent inhibitor design through strategic substitution . The compound is thus particularly suited for chemical probe development where the N-allyl group is leveraged for target fishing or pull-down experiments, providing a clear rationale for its selection over the saturated analogs.

Metabolic Fate Studies: Investigating the Role of 8-Substitution in Triazinoindole Clearance

The 8-ethoxy substituent is a known metabolic hotspot in triazinoindoles [4]. Comparative in vitro metabolism studies using liver microsomes or hepatocytes, pitting the 8-ethoxy compound against the 8-H or 8-chloro analogs, can provide valuable data on structure-metabolism relationships within the class. This application is relevant for drug metabolism and pharmacokinetics (DMPK) groups seeking to understand the impact of 8-substitution on oxidative clearance pathways.

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